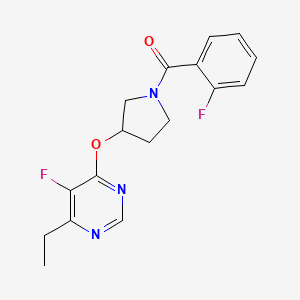
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a sophisticated organic molecule, characterized by a combination of pyrimidine, pyrrolidine, and fluorophenyl functional groups. Its structure suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The inclusion of fluorine atoms often enhances metabolic stability and binding affinity in bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Synthesis of the pyrimidine precursor: Starting with 6-ethyl-5-fluoropyrimidine, reactions involving alkylation, halogenation, or similar transformations.
Preparation of the pyrrolidine intermediate: Formation of pyrrolidine ring via cyclization reactions.
Coupling reaction: Final step involves coupling the pyrimidine and pyrrolidine moieties, often mediated by strong bases or catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up involves optimizing reaction conditions to ensure efficient production while minimizing side products. This may include using continuous flow reactors, employing green chemistry principles, or adapting biocatalytic methods. Solvent choice, temperature control, and purification processes (like crystallization or chromatography) are critical in industrial settings.
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound can undergo oxidation or reduction at specific sites, such as the ethyl group or pyrrolidine ring.
Substitution Reactions: : Fluorine atoms on aromatic rings are prone to nucleophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, the compound may hydrolyze, breaking down into smaller fragments.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Use of catalytic hydrogenation or hydride donors.
Substitution: Strong nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation can yield ketones or carboxylic acids.
Reduction typically forms alcohols or amines.
Substitution products vary depending on the nucleophile used, often resulting in modified pyrimidine or fluorophenyl derivatives.
科学研究应用
Chemistry: : The compound's reactive sites make it a valuable intermediate in synthesizing complex molecules. Biology : Potential use as a biochemical probe due to its ability to interact with specific biomolecules. Medicine : Investigated for pharmaceutical applications such as antiviral, anticancer, or anti-inflammatory agents. Industry : Used in agrochemicals, such as pesticides or herbicides, due to its stability and bioactivity.
作用机制
The compound's mechanism of action involves binding to target biomolecules through specific interactions:
Hydrogen Bonding: : Interacts with polar groups on proteins or enzymes.
Hydrophobic Interactions: : Fluorophenyl and pyrimidine rings enhance binding to hydrophobic pockets.
Molecular Targets and Pathways: : Often targets enzymes involved in metabolic pathways, inhibiting or modulating their activity.
相似化合物的比较
Uniqueness: : The combination of fluorine atoms, ethyl group, and specific ring structures makes it unique among similar compounds. Similar Compounds : Other pyrrolidine or pyrimidine-based compounds, but with different substituents or functional groups.
(3-(Pyrrolidin-1-yl)pyridine)
(5-Fluoro-2-(trifluoromethyl)pyrimidine)
(6-Ethyl-2,4-difluoropyrimidine)
属性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVXELLQLIOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














